molecular formula C15H18O2 B337541 2-Cyclohexylchroman-4-one

2-Cyclohexylchroman-4-one

Cat. No.: B337541
M. Wt: 230.3 g/mol
InChI Key: MVZLWYZSFJXUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexylchroman-4-one belongs to the chroman-4-one class of heterocyclic compounds, a scaffold recognized as an important structural motif in medicinal chemistry due to its presence in various biologically active molecules and natural products . This specific derivative can be synthesized via a metal-free radical pathway, where a cyclohexyl radical, generated from cyclohexane using di-tert-butyl peroxide (DTBP), adds to the chromone core . Chroman-4-ones, as a chemical family, have been reported to exhibit a range of intriguing biological activities, including antibacterial, antioxidant, and anti-HIV properties, and have been investigated as inhibitors for targets like SIRT2 . The cyclohexyl substituent at the C2 position provides a lipophilic handle that can influence the molecule's interaction with biological targets and is a key feature for researchers exploring structure-activity relationships (SAR) . As such, this compound serves as a versatile synthetic intermediate and a critical building block for pharmaceutical chemists developing novel therapeutic agents, particularly within programs focused on radical chemistry and the functionalization of privileged heterocyclic structures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

2-cyclohexyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H18O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h4-5,8-9,11,15H,1-3,6-7,10H2

InChI Key

MVZLWYZSFJXUSR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2CC(=O)C3=CC=CC=C3O2

Canonical SMILES

C1CCC(CC1)C2CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 Cyclohexylchroman 4 One

Retrosynthetic Analysis of 2-Cyclohexylchroman-4-one

Retrosynthetic analysis of this compound reveals several key disconnection points, suggesting plausible forward synthetic routes. The primary disconnection breaks the heterocyclic ring at the ether linkage and the C2-C3 bond. This leads to two main precursor types: a 2'-hydroxyacetophenone (B8834) derivative and a cyclohexyl-containing three-carbon unit.

One common retrosynthetic approach involves a disconnection that leads back to a 2'-hydroxychalcone (B22705) analogue. In this scenario, the chromanone ring is formed via an intramolecular Michael-type addition. The chalcone (B49325) itself can be retrosynthetically disconnected into a 2'-hydroxyacetophenone and cyclohexanecarbaldehyde.

Another significant disconnection strategy targets the bond between the aromatic ring and the carbonyl carbon, suggesting a Friedel-Crafts acylation pathway. This involves a precursor such as a phenoxy-substituted carboxylic acid or its corresponding acid chloride, which can cyclize to form the chromanone ring.

Classical and Contemporary Synthetic Routes to Chromanone Core Structures

The construction of the chromanone core, the fundamental scaffold of this compound, has been the subject of extensive research, leading to a variety of synthetic methods. These range from classical condensation reactions to modern transition metal-catalyzed and organocatalytic approaches.

Chalcone Cyclization and Related Condensation Reactions

A foundational method for synthesizing chromanones involves the cyclization of 2'-hydroxychalcones. nih.gov These chalcone precursors are typically prepared through a Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, in this case, cyclohexanecarbaldehyde. uio.nonih.gov The subsequent intramolecular conjugate addition of the phenolic hydroxyl group onto the α,β-unsaturated ketone system of the chalcone yields the chroman-4-one ring. nih.govnih.gov This cyclization can be catalyzed by either acid or base. nih.gov

In some instances, particularly with 6'-hydroxychalcones, the cyclization to the chromanone can occur spontaneously. uio.no The Pechmann condensation, traditionally used for coumarin (B35378) synthesis, can also be adapted under certain conditions to produce chromanones from phenols and β-ketoesters. wikipedia.org Another related classical method is the Kostanecki-Robinson reaction, which can be employed to form the chromone (B188151) ring system from which chromanones can be derived. sciforum.netijrpc.com

Reaction TypePrecursorsConditionsOutcome
Claisen-Schmidt Condensation & Cyclization2'-Hydroxyacetophenone, CyclohexanecarbaldehydeBase or Acid CatalysisThis compound
Spontaneous Cyclization6'-Hydroxychalcones-Chromanone formation
Pechmann CondensationPhenols, β-KetoestersAcidic conditionsChromanone derivatives
Kostanecki-Robinson Reactiono-Hydroxyaryl ketones, Aliphatic anhydridesBaseChromone intermediate

Friedel-Crafts Acylation and Subsequent Cyclization Strategies

Intramolecular Friedel-Crafts acylation is a powerful tool for the synthesis of the chromanone core. lookchem.com This method typically involves the cyclization of a 3-phenoxypropanoic acid derivative. The reaction is promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which facilitates the electrophilic attack of the acyl group onto the aromatic ring to form the six-membered heterocyclic ring. researchgate.net

A variation of this strategy involves the Friedel-Crafts acylation of a phenol (B47542) with an α,β-unsaturated acid, which can lead to the formation of a chromanone derivative through spontaneous ring closure. Tandem Prins-Friedel-Crafts cyclization reactions have also been developed, offering a stereoselective route to functionalized oxygen heterocycles, including chromanone frameworks. researchgate.net In some cases, the cyclization can be promoted by Brønsted acids. beilstein-journals.org

MethodStarting MaterialsCatalyst/PromoterKey Transformation
Intramolecular Friedel-Crafts Acylation3-Phenoxypropanoic acid or its acid chlorideLewis Acid (e.g., AlCl₃, BF₃)Electrophilic aromatic substitution and cyclization
Tandem Prins-Friedel-Crafts Cyclizationδ,ϵ-Unsaturated alcohols and arylacetaldehydesBF₃ etherateTandem formation of three new chemical bonds
Brønsted Acid-Catalyzed Cyclization1-Tetralone-derived glycidyl (B131873) ethersBrønsted AcidIntramolecular Friedel-Crafts epoxy-arene cyclization

Palladium-Catalyzed and Other Transition Metal-Mediated Syntheses

Modern synthetic chemistry has seen the emergence of transition metal catalysis as a highly efficient method for constructing complex molecules. Palladium-catalyzed reactions have been particularly prominent in the synthesis of chromanones. nih.govscispace.comorganic-chemistry.org One notable approach is the Wacker-type oxidative cyclization, where a palladium(II) catalyst facilitates the cyclization of an appropriate unsaturated phenol derivative. lookchem.com This method often proceeds under mild conditions and can exhibit high levels of regio- and stereoselectivity.

Other palladium-catalyzed processes include the dehydrogenation of chromanones followed by arylation with arylboronic acids to yield flavanones, a class of compounds closely related to 2-substituted chromanones. organic-chemistry.orgnih.gov Furthermore, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones provides enantioselective access to chiral chromanones. nih.govscispace.com Photoinduced ligand-to-metal charge transfer (LMCT) reactions employing transition-metal-based photocatalysts have also been developed for the synthesis of 2-substituted chroman-4-ones. rsc.orgresearchgate.net

Catalytic SystemReaction TypeSubstratesKey Features
Palladium(II) Acetate (B1210297)Wacker-type Oxidative CyclizationUnsaturated PhenolsMild conditions, potential for 1,5-hydride migration
Palladium(II)/Chiral LigandsAsymmetric Conjugate Addition2-Substituted Chromones, Arylboronic AcidsHigh enantioselectivity for chiral chromanones
Palladium on Carbon (Pd/C)Oxidant-Free Cascade Reactionortho-Acyl PhenolsIntramolecular substitution of C(sp³)-H by phenolic hydroxyl
Copper(II) ChloridePhotoinduced LMCTChromone-3-carboxylic acids, NucleophilesRedox-neutral, mild reaction conditions

Organocatalytic and Biocatalytic Approaches

Organocatalysis has gained significant traction as a powerful, metal-free alternative for the synthesis of chiral molecules. wiley.comresearchgate.net Chiral amines and thioureas have been successfully employed as catalysts in the asymmetric synthesis of chromanones. nih.govacs.org These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, or through hydrogen bonding interactions, to facilitate enantioselective cyclization reactions.

For instance, an organocatalytic aldol (B89426)/oxa-Michael reaction has been developed to produce 2,3-ring-substituted chromanones with high diastereoselectivity. nih.govacs.org Biocatalytic methods, utilizing enzymes such as lipases, have also been explored for the kinetic resolution of racemic chromanones or their precursors, providing access to enantiomerically enriched products. nih.govresearchmap.jp Chalcone isomerase (CHI) is a key enzyme in nature responsible for the stereospecific cyclization of 2'-hydroxychalcones to (2S)-flavanones, mimicking the chemical syntheses but with perfect stereocontrol. nih.gov

ApproachCatalyst/EnzymeReactionSelectivity
OrganocatalysisChiral Amines (e.g., Pyrrolidine derivatives)Aldol/oxa-Michael ReactionHigh Diastereoselectivity
OrganocatalysisChiral ThioureasIntramolecular Conjugate AdditionHigh Enantioselectivity
BiocatalysisLipaseKinetic ResolutionEnantiomerically enriched products
BiocatalysisChalcone Isomerase (CHI)Cyclization of 2'-hydroxychalconesHigh Stereospecificity for (2S)-flavanones

Regioselective and Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of this compound with specific regio- and stereochemistry presents a significant challenge. The control of stereochemistry at the C2 position is crucial for accessing specific stereoisomers. Asymmetric synthesis methodologies have been developed to address this challenge.

Organocatalytic approaches, as mentioned previously, are at the forefront of stereoselective chromanone synthesis. acs.orgcam.ac.uk For example, bifunctional thiourea (B124793) catalysts derived from quinine (B1679958) have been shown to promote the asymmetric oxo-conjugate addition of phenols to β-ketoester alkylidenes, yielding enantioenriched chromanones, including the cyclohexyl-substituted variant, with good enantioselectivity (e.g., 80% ee). acs.org Peptidic phosphane catalysts have also been developed for the enantioselective intramolecular Rauhut-Currier reaction of chalcone derivatives to afford chiral α-methylene-δ-valerolactones, a related structural motif. cam.ac.uk

Palladium-catalyzed asymmetric reactions also offer a powerful route to stereochemically defined chromanones. nih.govscispace.com The use of chiral ligands in conjunction with a palladium catalyst can induce high levels of enantioselectivity in conjugate addition reactions. nih.govscispace.com Additionally, intramolecular Mitsunobu reactions have been employed as a key step in the asymmetric synthesis of 2-substituted chroman-4-ones, allowing for the inversion of a stereocenter in a precursor alcohol to establish the desired stereochemistry at C2. semanticscholar.org

MethodCatalyst/ReagentKey FeatureReported Selectivity
Organocatalysis (Thiourea)Quinine-derived ThioureaAsymmetric oxo-conjugate addition80% ee for cyclohexyl-substituted chromanone
Organocatalysis (Phosphane)Dipeptidic PhosphaneEnantioselective Rauhut-Currier reactionHigh yields and enantiomeric excesses
Palladium CatalysisPd(II)/Chiral Pyridine-Dihydroisoquinoline LigandsAsymmetric conjugate additionUp to 99% ee for tetrasubstituted chromanones
Intramolecular Mitsunobu ReactionTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)Inversion of stereocenterEnantiospecific synthesis

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally benign processes. This involves considering factors such as the use of safer solvents, energy efficiency, and atom economy.

A key principle of green chemistry is the use of greener solvents to replace hazardous ones. Many traditional organic syntheses employ volatile and toxic solvents like dichloromethane (B109758) (CH2Cl2). rsc.orgnih.govrsc.org A greener approach would involve exploring alternative solvents. Dihydropinene (pinane), a bio-based and biodegradable solvent, has emerged as a viable alternative to solvents like toluene (B28343) and dichloromethane in various reactions, including cyclizations. Another strategy is the use of Deep Eutectic Solvents (DESs), which are non-volatile, non-toxic, and often derived from renewable sources like choline (B1196258) chloride and urea. mdpi.com These solvents can sometimes also act as catalysts, further increasing the green credentials of the process. mdpi.com

Energy efficiency is another cornerstone of green chemistry. The 48-hour reaction time at 60°C reported for one synthesis of this compound is energy-intensive. rsc.org Microwave-assisted synthesis can be a more energy-efficient alternative, as it often leads to a drastic reduction in reaction times, from hours to minutes. cem.com Furthermore, photochemical reactions, if powered by energy-efficient light sources like LEDs and conducted at room temperature, can also be considered a greener approach compared to methods requiring high-temperature heating for extended periods. rsc.org

The choice of catalyst can also align with green chemistry principles. Iron-based catalysts are gaining attention as they are abundant, have low toxicity, and are more cost-effective compared to catalysts based on precious metals like ruthenium or palladium. mdpi.comfrontiersin.org The development of efficient iron-catalyzed methods for the synthesis of chromanones would represent a significant step towards a more sustainable process. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Cyclohexylchroman 4 One

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H and ¹³C NMR Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework. In a typical analysis of 2-Cyclohexylchroman-4-one, spectra are recorded in a deuterated solvent like chloroform (B151607) (CDCl₃). rsc.org

¹H NMR: The proton spectrum reveals distinct signals for each unique proton in the molecule. The aromatic protons of the chromanone core typically appear in the downfield region (δ 6.9-7.9 ppm). Specifically, the proton at position 5 often shows as a doublet of doublets around δ 7.84 ppm. rsc.org The proton at the chiral center (C2), being adjacent to an oxygen atom, resonates around δ 4.14-4.19 ppm. rsc.org The protons on the methylene (B1212753) group at C3 appear as a multiplet around δ 2.59-2.74 ppm. rsc.org The protons of the cyclohexyl group exhibit a series of complex multiplets in the upfield region (δ 1.07-1.98 ppm). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C4) is characteristically found at the most downfield position, around δ 193.1 ppm. rsc.org The aromatic carbons of the benzene (B151609) ring are observed in the δ 117-163 ppm range. rsc.org The carbon at C2, bonded to the oxygen and the cyclohexyl group, appears around δ 81.9 ppm. rsc.org The C3 methylene carbon resonates at approximately δ 41.8 ppm. rsc.org The carbons of the cyclohexyl ring are found in the upfield region, typically between δ 25.9 and 40.2 ppm. rsc.org

¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃. rsc.org
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Remarks
C4 (C=O)-193.1Carbonyl
C8a-162.9Quaternary
C77.41-7.45135.9Aromatic CH
C57.84126.9Aromatic CH (dd, J = 7.6, 1.2 Hz)
C66.93-6.98121.0Aromatic CH
C4a-121.0Quaternary
C86.93-6.98117.9Aromatic CH
C24.14-4.1981.9Methine
C32.59-2.7441.8Methylene
C1' (Cyclohexyl)1.95-1.9840.2Methine
Cyclohexyl CH₂1.07-1.8128.3Methylene groups
28.2
26.3
26.0, 25.9

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and determining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the C2-H and the C3-H₂ protons, and within the cyclohexyl ring's spin system, helping to trace the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduprinceton.edu This is instrumental in definitively assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the ¹H signal at δ 4.14-4.19 would show a cross-peak with the ¹³C signal at δ 81.9, confirming their direct C2-H2 bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbons and protons (typically over 2-4 bonds). sdsu.eduprinceton.edu HMBC is vital for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the C3 protons to the carbonyl carbon (C4) and the aromatic carbon C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. youtube.com For this compound, NOESY could reveal the relative orientation of the cyclohexyl group with respect to the chromanone ring.

Dynamic NMR Studies for Conformational Equilibria

Dynamic NMR (DNMR) is employed to study molecules that exist in equilibrium between two or more conformations. umn.eduinmr.net For this compound, potential dynamic processes could include the chair-chair interconversion of the cyclohexyl ring and the puckering of the dihydropyrone ring. If the energy barrier for these conversions is within the range detectable by NMR, variable temperature (VT) NMR experiments would show changes in the spectra. At low temperatures, the exchange slows down, and separate signals for each conformer might be observed. As the temperature increases, these signals would broaden, coalesce, and eventually sharpen into averaged signals at the fast exchange limit. umn.edu While specific DNMR studies on this compound are not widely reported, the principles would apply to its conformational analysis. nih.gov

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For this compound (C₁₅H₁₈O₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 231.1385. Experimental HRMS data using electrospray ionization (ESI) has found this value to be 231.1380, confirming the molecular formula. rsc.org

Fragmentation Pathways: In the mass spectrometer, the molecular ion can fragment in predictable ways, providing structural information. scienceready.com.aulibretexts.org For this compound, common fragmentation pathways would likely involve:

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for chromanone structures, leading to the cleavage of the dihydropyrone ring.

Loss of the cyclohexyl group: Cleavage of the C2-C1' bond would result in a fragment corresponding to the chroman-4-one radical cation and a cyclohexyl radical.

Alpha-cleavage: Fragmentation adjacent to the carbonyl group is also a common pathway.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. libretexts.org The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) group, typically appearing around 1630–1820 cm⁻¹. savemyexams.com The aromatic C=C bonds would show absorptions in the 1450–1650 cm⁻¹ region. savemyexams.com The C-O stretching vibrations of the ether linkage would appear in the 1000–1300 cm⁻¹ range. savemyexams.com C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. jasco-global.com While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. jasco-global.com Therefore, symmetrical vibrations and non-polar bonds often show strong Raman signals. For this compound, the aromatic ring vibrations and the C=C bonds would be Raman active. renishaw.com Comparing IR and Raman spectra can provide a more complete picture of the vibrational modes and symmetry of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

These techniques provide information about the electronic structure of a molecule by probing the transitions between electronic energy levels.

UV-Vis Spectroscopy: UV-visible spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. rsc.orglibretexts.org The chromophore in this compound is the substituted benzoyl system. It is expected to exhibit absorption bands corresponding to π→π* transitions, associated with the aromatic ring and the carbonyl group, and n→π* transitions, associated with the lone pair of electrons on the carbonyl oxygen. libretexts.orgazooptics.com The π→π* transitions are typically more intense and occur at shorter wavelengths, while the weaker n→π* transitions occur at longer wavelengths. azooptics.com

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs when an electron returns from an excited singlet state to the ground state. Not all molecules that absorb UV-Vis light fluoresce. The fluorescence properties of this compound would depend on its structural rigidity and the nature of its lowest excited state. If it does fluoresce, the emission spectrum would be red-shifted (at a longer wavelength) compared to the absorption spectrum. The quantum yield and lifetime of the fluorescence would provide further insights into the photophysical properties of the molecule.

X-ray Crystallography and Solid-State Conformational Analysis

Currently, there is no publicly available X-ray crystallographic data for this compound. This technique, were it to be applied, would provide definitive insights into the molecule's three-dimensional structure in the solid state.

X-ray crystallography is a powerful analytical method used to determine the precise arrangement of atoms within a crystal. libretexts.org For a molecule like this compound, this would involve growing a suitable single crystal, which can be a challenging but crucial step. nih.gov Once a crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern, which arises from the scattering of X-rays by the electron clouds of the atoms, is then measured. libretexts.org

Mathematical analysis of this diffraction data, often employing Fourier transforms, allows for the construction of an electron density map of the unit cell. libretexts.org From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles. protoxrd.comamherst.edu This information is fundamental to understanding the molecule's solid-state conformation, including the orientation of the cyclohexyl group relative to the chroman-4-one core and the planarity of the fused ring system. researchgate.netmdpi.com Such an analysis would provide unequivocal evidence of the molecule's preferred conformation in the crystalline form. mdpi.comrsc.org

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Stereochemical Assignment

The this compound molecule possesses a chiral center at the C2 position of the chroman ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). chegg.comyoutube.comyoutube.com Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in assigning the absolute configuration of chiral molecules. saschirality.orgmdpi.com However, specific CD or ORD data for this compound is not available in the current body of scientific literature.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orglibretexts.org An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image spectra. researchgate.netmdpi.com By comparing the experimentally measured CD spectrum with spectra predicted through quantum chemical calculations for a specific enantiomer (e.g., the R-isomer), the absolute configuration can be determined. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bhu.ac.inkud.ac.inwikipedia.org The resulting ORD curve, particularly the sign and shape of the Cotton effect in the vicinity of an absorption band, is characteristic of a specific enantiomer and can be used to assign its absolute configuration. bhu.ac.inkud.ac.inslideshare.net

A combined approach using both CD and ORD spectroscopy provides a powerful tool for the unambiguous stereochemical assignment of chiral compounds like this compound. mdpi.comtaylorfrancis.com Should experimental data for this compound become available, these techniques would be essential for characterizing its enantiomeric forms.

Chemical Reactivity, Transformation, and Derivatization of 2 Cyclohexylchroman 4 One

Reactions at the Chromanone Carbonyl Moiety

The carbonyl group at the 4-position is a primary site for chemical reactions, including reductions, nucleophilic additions, and condensation reactions.

Reductions (e.g., to Chroman-4-ols, Chromenes, Chromans)

The ketone functionality of 2-Cyclohexylchroman-4-one can be selectively reduced to a secondary alcohol, yielding 2-Cyclohexylchroman-4-ol. This transformation is commonly achieved using hydride-based reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is effective for this reduction. acs.org

Further reduction and transformation can lead to chromenes or fully saturated chromans. Catalytic hydrogenation offers a powerful method for more extensive reductions. Depending on the catalyst and reaction conditions, different products can be obtained. For example, catalytic hydrogenation of chroman-4-ones over a ruthenium (Ru) catalyst can yield perhydro alcohols, where both the carbonyl group and the aromatic ring are reduced. acs.org The presence of electron-donating groups on the aromatic ring tends to minimize competing side reactions like hydrogenolysis. acs.org

Asymmetric transfer hydrogenation (ATH) using chiral rhodium (Rh) or ruthenium (Ru) complexes is a sophisticated method to produce chiral chromanols with high diastereoselectivity and enantioselectivity. schenautomacao.com.brorganic-chemistry.orgresearchgate.net These reactions often involve a hydrogen source like formic acid (HCO₂H) and an amine base. organic-chemistry.orgresearchgate.net Dehydration of the resulting 2-Cyclohexylchroman-4-ol, typically under acidic conditions, can furnish the corresponding 2-Cyclohexyl-2H-chromene or 2-Cyclohexyl-4H-chromene. A study on related 2-pentyl substituted chroman-4-ones demonstrated that elimination of the C4-hydroxyl group can yield the corresponding 2H-chromene. acs.org

Reagent/CatalystConditionsPrimary ProductReference
Sodium Borohydride (NaBH₄)Alcohol solvent2-Cyclohexylchroman-4-ol acs.org
Ruthenium (Ru) on CarbonHigh pressure H₂, 80% aq. ethanolPerhydro-2-cyclohexylchroman-4-ol acs.org
Chiral Rhodium (Rh) Complex / HCO₂H/DABCOAcetonitrile, 50 °CChiral cis-3-benzyl-chromanols (from 3-benzylidene-chromanones) organic-chemistry.org
Chiral Ruthenium (Ru) Complex / HCO₂NaDCE:H₂O solventChiral cis-benzylic alcohols (from 3-arylidenechromanones) schenautomacao.com.br

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), can add to the carbonyl to form tertiary alcohols after acidic workup.

The Wittig reaction provides a route to convert the carbonyl group into a carbon-carbon double bond, yielding an alkene. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate that subsequently collapses to give the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comadichemistry.com While specific examples for this compound are not prevalent, this is a general and powerful method for ketones. adichemistry.com

Condensation reactions are also possible. For instance, a patent describes the reaction of 6-bromo-2-cyclohexylchroman-4-one with potassium cyanide (KCN) and ammonium (B1175870) carbonate ((NH₄)₂CO₃) in formamide. google.com This reaction, known as the Bucherer-Bergs reaction, involves nucleophilic addition of cyanide followed by reaction with ammonia/carbonate to produce a spiro-hydantoin derivative at the C4 position. google.com

Electrophilic and Nucleophilic Substitution Reactions on the Chromanone Ring System

The benzene (B151609) portion of the chromanone ring can undergo both electrophilic and nucleophilic substitution, depending on the substituents and reaction conditions.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the aromatic ring towards electrophiles is influenced by two competing factors: the activating, ortho,para-directing effect of the ether oxygen atom (-O-), and the deactivating, meta-directing effect of the carbonyl group (-C=O). wikipedia.org The powerful activating nature of the ether oxygen dominates, directing incoming electrophiles primarily to the C6 and C8 positions (ortho and para to the oxygen).

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common EAS reaction. Nitration of chroman-4-ones typically occurs at the C6 position using reagents like nitric acid in acetic anhydride (B1165640) or a mixture of nitric and sulfuric acids. smolecule.comsmolecule.comrsc.orggoogle.com

Halogenation: Halogens such as bromine (Br₂) and chlorine (Cl₂) can be introduced onto the aromatic ring, usually in the presence of a Lewis acid catalyst. Studies on related chroman-4-ones show that bromination often leads to substitution at the C6 and C8 positions. nih.gov

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and resist nucleophilic attack, SNAr can occur if the ring is substituted with strong electron-withdrawing groups and contains a good leaving group (like a halogen). wikipedia.org For a derivative such as 6-chloro- or 6-nitro-2-cyclohexylchroman-4-one, a nucleophile could displace the chloride or nitro group. Such reactions are facilitated by the electron-withdrawing nature of the activating groups, which stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org

Reactions Involving the Cyclohexyl Substituent

The cyclohexyl group at the 2-position is a saturated aliphatic ring and is generally the least reactive part of the molecule under typical ionic conditions. Reactions on this ring usually require harsh, free-radical conditions, which may also affect the more sensitive chromanone core. For example, free-radical halogenation with N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a bromine atom onto the cyclohexyl ring, but selectivity can be an issue. The available literature does not provide specific examples of reactions confined to the cyclohexyl substituent of this particular compound.

Ring-Opening and Rearrangement Reactions of the Chromanone Core

The heterocyclic pyranone ring is stable but can undergo cleavage or rearrangement under specific conditions.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org Applying this to this compound would involve the insertion of an oxygen atom between the carbonyl carbon (C4) and one of the adjacent carbons (C3 or the aromatic C4a). The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl. organic-chemistry.org In this case, migration of the aromatic carbon (C4a) is likely, which would lead to the formation of a seven-membered lactone derivative. This reaction is a powerful tool for skeletal rearrangement. organic-chemistry.orgnumberanalytics.comlibretexts.org

Ring-Opening Reactions: The pyranone ring can be opened by strong nucleophiles. Studies on chromone-3-carboxylic acids show that nucleophiles like amines, hydrazines, and active methylene (B1212753) compounds can attack the C2 position, leading to the opening of the pyrone ring. tubitak.gov.trresearchgate.nettandfonline.com The resulting intermediate can then undergo recyclization to form new heterocyclic systems or remain as an open-chain compound. For example, reaction with strong base (e.g., NaOH) can lead to cleavage of the ether bond and ring opening to form a phenolic ketone derivative. researchgate.net

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

This compound and its analogues are considered "privileged structures" in medicinal chemistry because they can interact with a wide range of biological targets. acs.orgnih.gov The synthesis of various derivatives is crucial for exploring structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. acs.orggu.se

Research on chroman-4-ones as inhibitors of the enzyme Sirtuin 2 (SIRT2) provides detailed SAR insights. acs.orgnih.govnih.gov

Substitution at the 2-Position: The nature of the substituent at C2 significantly impacts biological activity. Studies comparing different alkyl chains (n-propyl, n-pentyl, n-heptyl) showed that the inhibitory effect against SIRT2 is dependent on chain length, with an n-pentyl group being optimal in one study. acs.org Bulky groups, such as a phenyl group, or branching near the chromanone core (e.g., isopropyl vs. n-propyl) tended to decrease inhibitory activity, suggesting specific spatial constraints in the enzyme's binding pocket. acs.org

Substitution on the Aromatic Ring: The introduction of substituents at the C6 and C8 positions has a profound effect. Larger, electron-withdrawing substituents, such as bromine, were found to be highly favorable for SIRT2 inhibition. nih.govnih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ value of 1.5 µM. nih.gov

These findings guide the rational design of new derivatives. For instance, to improve potency, one might synthesize analogues of this compound with various electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) at the C6 and C8 positions.

Structure-Activity Relationship (SAR) of Chroman-4-one Derivatives as SIRT2 Inhibitors
Scaffold ModificationSubstituent ExampleEffect on SIRT2 InhibitionReference
2-Position Alkyl Chainn-PropylActive (IC₅₀ = 10.6 µM) acs.org
n-PentylMore potent than n-propyl or n-heptyl acs.org
IsopropylLess active than n-propyl, indicating sensitivity to branching acs.org
Aromatic Ring (C6, C8)6,8-DibromoHighly potent (IC₅₀ = 1.5 µM for 2-pentyl derivative) nih.gov
Electron-donating groups (e.g., -OCH₃)Generally lower yields in synthesis and varied activity nih.gov
Core StructureChroman-4-one vs. Chromone (B188151)Both scaffolds show activity, but substitution effects differ acs.orgnih.gov

Modification of the Aromatic Ring

The benzene ring of the chroman-4-one scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The directing effects of the ether oxygen and the carbonyl group influence the position of substitution. For instance, electron-donating groups on the aromatic ring generally lead to higher yields in condensation reactions for the synthesis of chroman-4-ones, while electron-withdrawing groups can sometimes result in lower yields due to purification challenges. nih.gov

Substituents can be introduced at various positions on the aromatic ring, leading to a wide array of derivatives. For example, 6,8-disubstituted and 6-methoxy-substituted 2-pentylchroman-4-one derivatives have been synthesized. nih.gov The nature of these substituents can significantly alter the molecule's properties. For instance, the introduction of electron-withdrawing groups, such as halogens, at the 6- and 8-positions has been shown to be favorable in certain biological contexts. nih.gov

Modifications at the C-2 Position

The C-2 position of the chroman-4-one ring, bearing the cyclohexyl group, is a key site for introducing structural diversity. The synthesis of 2-substituted chroman-4-ones can be achieved through various methods, including the base-mediated aldol (B89426) condensation of 2'-hydroxyacetophenones with corresponding aldehydes. nih.gov This approach has been used to synthesize a range of 2-alkyl-chroman-4-ones. nih.gov

The nature of the substituent at the C-2 position can influence the reactivity and properties of the molecule. For example, replacing the cyclohexyl group with other alkyl or aryl groups can be achieved. Studies have shown that bulky groups directly attached to the C-2 position can impact the molecule's activity in certain biological assays. nih.gov For instance, an isopropyl analogue was found to be less active than the corresponding n-propyl derivative in one study. nih.gov

Modifications at the C-3 Position

The C-3 position, adjacent to the carbonyl group, is activated for various reactions. One common modification is the introduction of a carbonitrile group to yield 2-cyclohexyl-4-oxochroman-3-carbonitrile. rsc.org This transformation is typically achieved through a tin-free radical reaction. rsc.org The resulting 3-carbonitrile derivatives are often obtained as a mixture of diastereomers. rsc.org

Furthermore, the C-3 position can be involved in condensation reactions. For example, base-catalyzed condensation of 4-chromanones with aldehydes can lead to the formation of 3-benzylidene-4-chromanones. researchgate.net

Modifications at the C-4 Carbonyl Group

The carbonyl group at the C-4 position is a versatile functional group that undergoes a variety of nucleophilic addition reactions. savemyexams.comlibretexts.org This reactivity is due to the polarization of the C=O bond, which renders the carbon atom electrophilic. libretexts.org

Common transformations of the C-4 carbonyl group include:

Reduction: The carbonyl group can be reduced to a hydroxyl group, forming the corresponding 2-cyclohexylchroman-4-ol. This reduction can be achieved using various reducing agents. arkat-usa.org The resulting alcohol can exist as cis and trans isomers. arkat-usa.org

Formation of Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives leads to the formation of C-4 modified oximes and hydrazones, respectively. researchgate.net

Wittig-type Reactions: The McMurry coupling reaction, which involves the reductive coupling of two carbonyl groups, can be used to synthesize 4-arylidene chroman-4-ones from chroman-4-ones and benzaldehyde (B42025) derivatives. researchgate.net

These modifications at the C-4 position significantly alter the electronic and steric properties of the molecule, leading to a wide range of derivatives with potentially different biological activities.

Mechanistic Insights into this compound Reactivity

The synthesis of this compound and its derivatives often involves well-established reaction mechanisms. The formation of the chroman-4-one scaffold itself can proceed through an intramolecular oxa-Michael addition following a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. nih.gov

Another synthetic route involves the reaction of carboxylic acids with arynes. nih.gov A proposed mechanism for the formation of 4-chromanones through this method involves the initial formation of an ester, which then undergoes further reactions, including potential rearrangements, to yield the final product. nih.gov However, a direct acid-catalyzed Fries rearrangement from the ester intermediate to the o-hydroxyaryl ketone is considered less likely under typical reaction conditions. nih.gov

The reactivity of the chroman-4-one system is also exploited in radical reactions. For instance, a doubly decarboxylative Giese reaction has been developed for the synthesis of 2-substituted-chroman-4-ones. rsc.org This process is believed to proceed via a radical mechanism, which is supported by the observation that the reaction is quenched in the presence of TEMPO, a radical scavenger. rsc.org

The various reactions and transformations of this compound highlight the versatile chemistry of the chroman-4-one scaffold, enabling the generation of a vast library of derivatives for further investigation.

Computational Chemistry and Theoretical Investigations of 2 Cyclohexylchroman 4 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the molecular properties of organic compounds. d-nb.infonih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, forming the basis for a wide range of property predictions. libretexts.org

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds, and their relative energies. libretexts.org For 2-Cyclohexylchroman-4-one, this analysis is crucial as the molecule possesses two flexible ring systems: the dihydropyran ring of the chroman-4-one core and the cyclohexyl substituent.

The chroman-4-one ring typically adopts a half-chair or a twisted-boat conformation. The cyclohexyl ring is most stable in a chair conformation but can also exist in higher-energy boat or twist-boat forms. The linkage of these two rings at the C2 position of the chroman core introduces additional conformational possibilities, primarily concerning the relative orientation of the cyclohexyl group, which can be either axial or equatorial with respect to the dihydropyran ring.

Computational methods, such as DFT, are used to determine the geometry and relative stability of these conformers. nih.gov The process involves:

Geometry Optimization: The starting structure of each possible conformer is optimized to find a local minimum on the potential energy surface. This process adjusts bond lengths, bond angles, and dihedral angles to achieve the lowest possible energy for that specific arrangement.

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values.

Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

For 2-substituted chroman-4-ones, the equatorial conformation is generally favored to minimize steric hindrance, especially with a bulky substituent like a cyclohexyl group. lumenlearning.com Computational studies on related 2-alkyl and 2-aryl chroman-4-ones have confirmed the higher stability of conformers where the large substituent occupies the equatorial position. acs.orgmdpi.com The energy difference between the axial and equatorial conformers (the A-value) quantifies this preference. lumenlearning.com

Table 1: Illustrative Conformational Energy Data for 2-Substituted Chroman-4-ones

This table illustrates the type of data generated from a conformational analysis of 2-substituted chroman-4-ones, showing the relative energy differences between axial and equatorial conformers. The values are hypothetical but based on established principles of steric hindrance.

Substituent at C2ConformationRelative Energy (kcal/mol)Gibbs Free Energy (ΔG, kcal/mol)Population (%) at 298 K
MethylEquatorial0.000.00~95
Axial1.701.75~5
Cyclohexyl Equatorial 0.00 0.00 >99
Axial >5.00 >5.00 <1
PhenylEquatorial0.000.00~99
Axial3.103.00~1

Note: Data is illustrative. The large steric bulk of the cyclohexyl group would lead to a strong preference for the equatorial position.

Frontier Molecular Orbitals (FMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. unesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, DFT calculations can map the distribution and energy levels of these frontier orbitals.

HOMO: In chroman-4-one derivatives, the HOMO is typically localized on the fused benzene (B151609) ring and the oxygen heteroatom, reflecting the regions of highest electron density and the most likely sites for electrophilic attack.

LUMO: The LUMO is generally centered on the α,β-unsaturated ketone part of the molecule (the C=C-C=O system), particularly on the carbonyl carbon and the β-carbon, which are the most probable sites for nucleophilic attack. d-nb.inforesearchgate.net

The bulky, electron-donating cyclohexyl group at the C2 position would be expected to raise the energy of the HOMO slightly compared to an unsubstituted chroman-4-one, potentially increasing its nucleophilicity. The effect on the LUMO is likely to be less pronounced. Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity.

Table 2: Calculated Quantum Chemical Descriptors for a Chroman-4-one Scaffold

This table presents typical quantum chemical descriptors calculated using DFT, which are used to predict reactivity. Values are representative for the chroman-4-one class of compounds.

ParameterDefinitionTypical Value (eV)Interpretation for this compound
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5Indicates electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5Indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.5 to 5.5Relates to chemical reactivity and stability. researchgate.net
Ionization Potential (I)-EHOMO6.5 to 7.5Energy required to remove an electron.
Electron Affinity (A)-ELUMO1.5 to 2.5Energy released when an electron is added.
Electronegativity (χ)(I+A)/24.0 to 5.0Tendency to attract electrons.
Chemical Hardness (η)(I-A)/22.25 to 2.75Resistance to change in electron distribution.
Electrophilicity Index (ω)χ²/(2η)>1.5Propensity of the molecule to act as an electrophile. researchgate.net

Calculation of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and confirm molecular structures. DFT methods have proven effective in calculating NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. d-nb.info

NMR Spectra: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate magnetic shielding tensors, which are then converted to NMR chemical shifts relative to a standard (e.g., tetramethylsilane, TMS). These calculations can help assign complex spectra and confirm conformational features, such as the axial or equatorial position of the C2-substituent.

IR Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. d-nb.info For this compound, this would be particularly useful for identifying the characteristic stretching frequency of the C=O group of the ketone, which is sensitive to the electronic environment of the chroman-4-one ring system. Calculated frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors in the theoretical model.

Studies on various chromone (B188151) and chroman-4-one derivatives have shown excellent correlation between DFT-calculated and experimentally observed spectroscopic data, validating the computed structures. d-nb.inforesearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (Mechanistic Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein receptor. psgcas.ac.inresearchgate.net These methods are central to drug discovery and help in understanding the mechanistic basis of a compound's biological activity. espublisher.com The chroman-4-one scaffold is present in many biologically active compounds, making these simulations highly relevant. ijrpc.com

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor's active site. nih.gov A scoring function is used to estimate the binding affinity, providing a rank for different potential ligands or poses. For this compound, docking studies would be crucial to understand how the large and lipophilic (hydrophobic) cyclohexyl group influences binding. This group could fit into a hydrophobic pocket within the receptor, potentially leading to strong van der Waals and hydrophobic interactions, thereby enhancing binding affinity. Docking studies on chroman-4-one derivatives have successfully identified key interactions, such as hydrogen bonds involving the carbonyl oxygen and π-π stacking with aromatic residues. researchgate.netnih.gov

Table 3: Illustrative Molecular Docking Results for Chroman-4-one Analogs against a Hypothetical Kinase Target

This table shows representative data from a molecular docking study, highlighting the binding energy and key interactions that would be analyzed.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interaction
2-Methylchroman-4-one-7.5LEU83, VAL35, LYS33Hydrophobic, Hydrogen Bond (C=O)
2-Phenylchroman-4-one-8.9PHE145, LEU83, LYS33π-π Stacking, Hydrophobic, Hydrogen Bond (C=O)
This compound -9.5 LEU83, ILE144, VAL35, LYS33 Strong Hydrophobic, Hydrogen Bond (C=O)

Note: The hypothetical data suggests that the bulky, non-polar cyclohexyl group enhances binding by occupying a large hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (representing their physicochemical properties) to their activity. a2bchem.com

To develop a QSAR model for a class of compounds including this compound, the following steps would be taken:

Data Set: A series of chroman-4-one analogs with varying substituents at the C2 position (and potentially other positions) and their measured biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields). For this compound, key descriptors would include those related to size/shape (e.g., molar volume, surface area) and lipophilicity (e.g., logP), which are heavily influenced by the cyclohexyl group.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that best correlates the descriptors with the activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training).

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of organic reactions. By mapping the potential energy surface (PES) for a proposed reaction, chemists can identify intermediates, locate transition states (TS), and calculate activation energies, thereby determining the most likely reaction pathway. bohrium.com

The synthesis of 2-substituted chroman-4-ones, including this compound, is often achieved via a base-catalyzed aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde (cyclohexanecarbaldehyde in this case), followed by an intramolecular oxa-Michael addition. nih.govacs.org

A computational investigation of this mechanism using DFT would involve:

Locating Stationary Points: Optimizing the geometries of the reactants, intermediates (e.g., the enolate, the aldol adduct), transition states, and products.

Transition State Searching: Employing algorithms to find the saddle point on the PES that connects two minima (e.g., reactant and intermediate). This is the point of highest energy along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the minimum energy path from the transition state down to the reactant and product, confirming that the located TS correctly connects the intended species.

Calculating Activation Barriers: The difference in energy between the transition state and the reactants gives the activation energy (ΔE‡), which determines the reaction rate.

Computational studies on related reactions have provided detailed insights into the stereochemical outcome and the influence of catalysts and substituents on the reaction pathway. acs.orgnih.gov For the synthesis of this compound, such calculations could predict the diastereoselectivity of the reaction and rationalize why certain conditions favor the formation of the desired product.

Mechanistic Biological Activities and Molecular Target Identification of 2 Cyclohexylchroman 4 One and Its Derivatives in Vitro and Preclinical Models

Modulation of Specific Enzymatic Activities and Receptor Binding Profiles

Derivatives of the chroman-4-one core structure have been extensively investigated for their ability to modulate the activity of various enzymes and receptors, demonstrating a wide range of pharmacological effects. These interactions are highly dependent on the nature and position of substituents on the chroman-4-one ring system.

Kinase Inhibition Mechanisms

The chroman-4-one scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors. These compounds interfere with cellular signaling pathways that are often dysregulated in diseases like cancer.

One area of significant interest is the inhibition of the Phosphoinositide 3-kinase (PI3K) family. A series of novel 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives were synthesized and found to be potent PI3K inhibitors. nih.gov Compound 4l from this series was particularly notable for its potent and selective inhibition of PI3Kα, with an IC50 value of 0.014 µM, making it approximately 30 times more potent than the well-known inhibitor LY294002. nih.gov Molecular docking studies suggest that these compounds bind effectively within the PI3Kα active site. nih.gov

Another important class of enzymes targeted by chroman-4-one derivatives is the sirtuin (SIRT) family of histone deacetylases. Specifically, 2-alkyl-chroman-4-ones have been identified as selective inhibitors of SIRT2. gu.seacs.org These compounds have shown antiproliferative effects in cancer cell lines, which correlate with their SIRT2 inhibitory potency. acs.org The inhibitory activity is sensitive to the substitution pattern on the chroman-4-one core, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable for high potency. researchgate.net For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 µM. researchgate.net

Furthermore, derivatives of the related 4H-chromen-4-one have been discovered as a new class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. One compound, 12j (4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl)), demonstrated excellent selectivity for ROCK I and ROCK II over a panel of 387 other kinases. nih.gov In ex vivo models of diabetic retinopathy, this compound protected retinal neurons from high glucose-induced oxidative stress and apoptosis. nih.gov Additionally, benzothiazole (B30560) and chromone (B188151) derivatives have been evaluated as potential inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response. researchgate.net

Table 1: Kinase Inhibitory Activity of Selected Chroman-4-one Derivatives

CompoundTarget KinaseIC50 (µM)Cell Line/Assay Conditions
Compound 4l PI3Kα0.014In vitro enzyme assay
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5In vitro enzyme assay
Compound 12j ROCK I / ROCK IINot specified, but highly selectiveKinase panel screening

G-Protein Coupled Receptor (GPCR) Modulation

The structural versatility of the chroman-4-one skeleton has been exploited to develop ligands that modulate the function of G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery. nih.govnih.govelifesciences.orgcecam.org

A notable example is the development of chromen-4-one derivatives as ligands for the orphan receptor GPR55, which is implicated in inflammation, neurodegeneration, and cancer. A series of chromen-4-one-2-carboxylic acid derivatives were synthesized, and their pharmacological profiles at GPR55 were evaluated in β-arrestin recruitment assays. These efforts led to the identification of both potent agonists and antagonists with tunable efficacy, providing valuable tools for studying GPR55 function.

Similarly, chromen-4-one derivatives have been optimized as agonists for GPR35, another orphan GPCR with roles in cardiovascular diseases and immune regulation. While many GPR35 ligands show species-specific activity, targeted chemical modifications have yielded compounds with potent agonism at human, rat, and mouse GPR35, making them suitable for preclinical animal studies.

Enzyme Kinetics and Inhibition Type Analysis

Understanding the kinetic parameters of enzyme inhibition is crucial for characterizing the mechanism of action of new compounds. For certain chroman-4-one derivatives, detailed enzyme kinetic analyses have been performed.

For example, a study on (E)-3-(4-methoxybenzylidene)chroman-4-one (MHY1297) as a tyrosinase inhibitor involved kinetic analysis to determine the mode of inhibition. koreascience.kr Such studies typically involve measuring reaction velocities at various substrate and inhibitor concentrations to determine key parameters like the Michaelis constant (Km) and the inhibition constant (Ki), and to distinguish between competitive, non-competitive, and uncompetitive inhibition mechanisms.

The development of chroman-4-one-based SIRT2 inhibitors also involved detailed structure-activity relationship (SAR) studies and kinetic evaluations to confirm their inhibitory potency and selectivity. acs.orgresearchgate.net These analyses revealed that the inhibitory effect was dependent on specific structural features, such as the length of the alkyl chain at the 2-position and the electronic nature of substituents on the aromatic ring. researchgate.net

Cellular Pathway Interventions and Mechanistic Cellular Responses

Beyond direct interactions with enzymes and receptors, chroman-4-one derivatives have been shown to modulate complex cellular pathways, leading to significant cellular responses such as apoptosis and autophagy.

Apoptosis Induction and Cell Cycle Modulation in Cell Lines

A key strategy in cancer therapy is the induction of apoptosis (programmed cell death) in tumor cells. Several classes of chroman-4-one derivatives have demonstrated potent pro-apoptotic activity in various cancer cell lines. gu.seresearchgate.netresearchgate.nettghn.orgnih.govthermofisher.com

A novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives was synthesized and evaluated for cytotoxic activity against human cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal). One of the most potent compounds from this series, compound 16 , which features a sulfonyl spacer, exhibited IC50 values in the sub-micromolar to low micromolar range. Mechanistic studies revealed that compound 16 induced early apoptosis in MCF-7 cells. Furthermore, it caused an accumulation of cells in the sub-G1 and G2-M phases of the cell cycle, indicating that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.

Similarly, derivatives of 7-(trifluoromethyl)chroman-4-one (B53788) have been shown to induce apoptosis in cancer cells, as evidenced by increased DNA fragmentation. These compounds displayed selective cytotoxicity against cancer cells while sparing normal fibroblast cells.

Table 2: Apoptotic and Cell Cycle Effects of Selected Chroman-4-one Derivatives

Compound/Derivative ClassCell LineKey Mechanistic Findings
Spiro[chroman-2,4'-piperidin]-4-one (16 )MCF-7Induction of early apoptosis; accumulation of cells in sub-G1 and G2-M phases.
7-(Trifluoromethyl)chroman-4-one derivativesMCF-7, HCT-116, HepG2Increased DNA fragmentation, indicative of apoptosis induction.

Autophagy Pathway Regulation

Autophagy is a cellular degradation and recycling process that plays a dual role in cancer, either promoting survival or contributing to cell death. The modulation of autophagy is therefore an attractive therapeutic strategy. d-nb.infonih.gov Recent studies have implicated chromone-based compounds in the regulation of this pathway.

A novel chromone-based derivative, compound 8 , has been identified as a potential inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of the autophagy cascade. tandfonline.com In colon cancer cells, compound 8 was shown to modulate the autophagic machinery, as indicated by changes in the levels of autophagy marker proteins like LC3B, and to trigger apoptotic cell death. tandfonline.com Molecular docking and dynamics simulations supported a direct binding interaction between compound 8 and ULK1. tandfonline.com This dual ability to modulate autophagy and induce apoptosis makes such compounds promising candidates for anticancer drug development.

Another report mentioned that 2-Morpholin-4-yl-8-phenyl-chromen-4-one can downregulate autophagy and apoptosis in the context of ANCA-associated vasculitis. nih.gov These findings highlight the potential of the chroman-4-one scaffold to influence the intricate crosstalk between autophagy and apoptosis, although the precise mechanisms and dependencies on cellular context require further investigation.

Modulation of Inflammatory Signaling Pathways

Derivatives of the chroman-4-one scaffold have demonstrated significant capabilities in modulating key inflammatory signaling pathways that are often dysregulated in chronic diseases. ajol.info The anti-inflammatory effects are frequently attributed to the inhibition of pro-inflammatory cytokines and the interruption of critical signaling cascades. nih.govmdpi.com

Key pathways targeted by these compounds include:

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation. ajol.info Certain chromone derivatives have been shown to exert their anti-inflammatory effects by suppressing the activation of NF-κB. mdpi.com For instance, some compounds inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the active p65 subunit of NF-κB. mdpi.com This blockade leads to a downstream reduction in the expression of NF-κB-regulated pro-inflammatory genes, including cytokines like TNF-α and IL-6. mdpi.commdpi.com For example, 7-methoxy-3-(4-hydroxyl)-styrylchromone (C6) was found to suppress the increased phosphorylation of p65 induced by High-Mobility Group Box 1 (HMGB1). mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways, including ERK1/2, JNK, and p38, are crucial in translating extracellular stimuli into cellular inflammatory responses. ajol.infonih.gov Studies on styrylchromone derivatives show they can effectively suppress the phosphorylation of ERK1/2. mdpi.com This inhibition disrupts the signaling cascade that leads to the production of inflammatory mediators. mdpi.com The natural phenol (B47542) Oleocanthal, which shares some structural motifs with chromanones, also modulates MAPK signaling pathways as part of its anti-inflammatory action. nih.gov

Research on amidrazone derivatives containing a cyclohexene (B86901) moiety also highlights the potent inhibition of pro-inflammatory cytokines. For example, specific derivatives have been shown to strongly inhibit the secretion of TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). mdpi.com One derivative, compound 2f, reduced TNF-α secretion by 66–81% across various concentrations, while compound 2b significantly curtailed the release of TNF-α, IL-6, and IL-10 at high doses. mdpi.com

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging

The chroman-4-one structure is a core feature of many flavonoids, compounds renowned for their antioxidant properties. mdpi.com The antioxidant mechanisms of these molecules are multifaceted, involving direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant systems. mdpi.comnih.gov

Direct ROS Scavenging: ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are byproducts of aerobic metabolism and can cause significant oxidative damage to lipids, proteins, and nucleic acids when in excess. nih.govfrontiersin.org The chemical structure of chroman-4-one derivatives, particularly the presence of hydroxyl groups and conjugated double bonds, is crucial for their ability to donate electrons and neutralize these reactive species. mdpi.com Flavonoids, for example, can scavenge peroxyl, hydroxyl, and peroxynitrite radicals, thereby terminating oxidative chain reactions. mdpi.com

Table 1: Key Reactive Oxygen Species and Scavenging Systems

Reactive Oxygen Species (ROS) Endogenous Scavenging Enzymes Mechanism of Action
Superoxide Anion (O₂⁻) Superoxide Dismutase (SOD) Catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. frontiersin.org
Hydrogen Peroxide (H₂O₂) Catalase (CAT), Glutathione Peroxidase (GPX) Decomposes H₂O₂ into water and molecular oxygen. nih.govfrontiersin.org

Modulation of Antioxidant Signaling Pathways: Beyond direct scavenging, these compounds can enhance the cell's intrinsic antioxidant defenses.

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of protective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase. nih.govnih.gov Natural coumarin (B35378) derivatives, which are structurally related to the chroman scaffold, have been identified as potent activators of the Nrf2 signaling pathway, suggesting a similar mechanism for chroman-4-one derivatives. nih.gov

Antimicrobial and Antiviral Mechanism of Action Studies (In Vitro)

The heterocyclic core of 2-cyclohexylchroman-4-one is present in numerous compounds that exhibit a broad spectrum of antimicrobial and antiviral activities. nih.govmdpi.comsapub.org

Antimicrobial Mechanisms: The antimicrobial action of related heterocyclic compounds often involves the disruption of bacterial cell integrity and function. For instance, a series of bis-cyclic imidazolidine-4-one derivatives were shown to eradicate both Gram-positive and Gram-negative bacteria by causing membrane disintegration. nih.gov This mechanism is advantageous as it can act rapidly and may have a lower propensity for developing resistance. nih.gov Similarly, an oxygenated cyclohexanone (B45756) derivative isolated from the fungus Amphirosellinia nigrospora demonstrated potent activity against various plant pathogenic bacteria and fungi, inhibiting their growth and suppressing disease development in plant models. nih.gov

Table 2: In Vitro Antimicrobial Activity of Related Heterocyclic Compounds

Compound Type Target Microorganism Activity (MIC) Reference
Amidrazone derivative (2c) Staphylococcus aureus 64 µg/mL mdpi.com
Amidrazone derivative (2b) Yersinia enterocolitica 64 µg/mL mdpi.com
Hydrazide-hydrazone (28) Staphylococcus spp. 1.95 µg/mL mdpi.com
Hydrazide-hydrazone (8, 9) Gram-positive bacteria 0.002–0.98 µg/mL mdpi.com

Antiviral Mechanisms: The antiviral mechanisms of action for related compounds are diverse and often target specific stages of the viral life cycle. nih.gov

Inhibition of Viral Entry: Some antiviral compounds act by inhibiting the fusion of the viral envelope with the host cell membrane, thereby preventing the virus from penetrating the cell and initiating replication. actanaturae.ru

Inhibition of Viral Replication: Other molecules function as inhibitors of key viral enzymes. For example, Remdesivir, a nucleotide analogue, targets the viral RNA-dependent RNA polymerase, terminating viral genome replication. nih.gov In the context of SARS-CoV-2, certain 4-aminoquinoline (B48711) derivatives have been investigated as potential inhibitors of the main protease (Mpro), an enzyme critical for processing viral polyproteins. accscience.com

Interference with Host Pathways: Some broad-spectrum antiviral agents, like Nitazoxanide, are believed to work by interfering with host-regulated pathways that are essential for viral replication, rather than targeting a specific viral protein. nih.gov This can include the amplification of the host's innate antiviral responses, such as the type 1 interferon pathway. nih.gov

Structure-Activity Relationship Principles and Molecular Determinants of Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological effects. gardp.org For chroman-4-one derivatives and related heterocyclic systems, SAR studies have provided critical insights into how chemical modifications influence their anti-inflammatory, antioxidant, and antimicrobial activities. mdpi.comnih.govmdpi.com

Analysis of various derivatives has established several key principles:

Role of Substituents on the Chroman Ring: The position and nature of substituents on the chroman skeleton are paramount. For a series of chromone derivatives designed as inhibitors of the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent at position 5 was found to be important for inhibitory activity. nih.gov

Influence of the C2-Substituent: The group attached at the C2 position of the chroman ring significantly impacts activity. In the case of this compound, the bulky, hydrophobic cyclohexyl group is a major determinant of its interaction with biological targets. SAR studies on related flavonoids show that hydroxylation patterns on the B-ring (analogous to the C2 substituent) are critical for antibacterial action. mdpi.com

Impact of the 4-Oxo Group: The carbonyl group at the C4 position is often a key interaction point, typically acting as a hydrogen bond acceptor. mdpi.com Its presence, along with a conjugated double bond in the heterocyclic ring, is often crucial for the antioxidant activity of flavonoids. mdpi.com

Aromatic and Hydrophobic Moieties: The presence of aryl ring systems, such as a 4-fluorophenyl group, on related thiazolopyrimidine scaffolds has been shown to be important for anticancer activity, highlighting the role of hydrophobic interactions. ddtjournal.com In amidrazone derivatives, a 2-pyridyl substituent was found to be crucial for antibacterial activity, while a 4-methylphenyl group enhanced both antituberculous and general antibacterial effects. mdpi.com

Elucidating Key Pharmacophores and Ligand Efficiencies

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological activity. nih.gov Identifying the pharmacophore of a compound series allows for the rational design of more potent and selective molecules. nih.gov

For chroman-4-one derivatives and related compounds, key pharmacophoric features often include:

Hydrogen Bond Acceptors (HBAs): The C4-keto group is a prominent HBA. mdpi.com

Hydrogen Bond Donors (HBDs): Hydroxyl groups substituted on the chroman or cyclohexyl rings can act as HBDs.

Hydrophobic Areas (H): The cyclohexyl group at C2 and the benzene (B151609) ring of the chroman core provide significant hydrophobic character, which is critical for binding to hydrophobic pockets in target proteins. mdpi.com

Aromatic Groups (AR): The fused benzene ring is a key aromatic feature.

Ligand efficiency (LE) is a metric used to compare the binding energy of a ligand to its size (heavy atom count), providing a measure of how efficiently a molecule binds to its target. By optimizing pharmacophoric features, medicinal chemists aim to improve ligand efficiency, leading to compounds that can achieve high potency at lower molecular weights. For example, studies on chromone derivatives inhibiting ABCG2 revealed that methylation of a central amide nitrogen drastically altered the high affinity, indicating a critical inhibitory moiety that had not been previously investigated. nih.gov

Conformational Requirements for Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. nih.gov The conformational flexibility of a molecule can be a significant hurdle in drug design, as only specific conformations may be biologically active. nih.govnih.gov

For this compound, the following conformational aspects are significant:

Ring Rigidity: The chroman-4-one core provides a semi-rigid scaffold. This inherent rigidity reduces the entropic penalty upon binding to a target, which can be favorable for activity.

Cyclohexyl Conformation: The cyclohexyl ring itself is not planar and exists predominantly in a chair conformation. The orientation of this ring relative to the chroman system (axial vs. equatorial) can profoundly influence how the molecule fits into a binding site.

Stereochemistry: The C2 carbon of the chroman ring is a chiral center. The absolute configuration (R or S) will dictate the spatial orientation of the cyclohexyl group, leading to significant differences in biological activity between enantiomers.

Studies on other conformationally constrained molecules have underscored the importance of a defined shape. For example, constraining peptides into a specific backbone conformation can lead to greatly enhanced potency and receptor selectivity. nih.govnih.gov Similarly, theoretical studies on thiazolidin-4-one derivatives have shown that they can adopt stable exo and endo conformations, with the exo form being more stable and the one predominantly synthesized, confirming the importance of a specific three-dimensional structure for these molecules. mdpi.com

Target Identification and Validation Strategies in Preclinical Models

Identifying the specific molecular target of a bioactive compound is a crucial step in drug discovery, as it elucidates the mechanism of action and provides a basis for further optimization. danaher.comwjbphs.com Target validation then confirms that modulating this target provides a therapeutic benefit. danaher.comwjbphs.com

Several strategies are employed in preclinical models to identify and validate targets:

Phenotypic Screening: This approach involves screening compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotype (e.g., cancer cell death, reduced inflammation). nih.gov The discovery of thalidomide (B1683933) analogs as modulators of the E3 ligase CRL4CRBN is a classic example of successful target identification following a phenotypic screen. nih.gov

Genetic and Genomic Approaches: These methods use tools like CRISPR-based gene editing or RNA interference (RNAi) to systematically knock down or knock out potential target genes. wjbphs.com If the genetic perturbation mimics the effect of the compound, it provides strong evidence for the target's identity. wjbphs.com

Proteomic and Chemical Proteomics: These techniques identify direct protein targets by comparing protein expression or modification profiles in cells before and after compound treatment. danaher.com Affinity chromatography, where the compound is immobilized to pull down its binding partners from cell lysates, is a common chemical proteomics method.

Computational and In Silico Methods: Molecular docking studies can predict how a compound might bind to the active site of known proteins. rsc.org This can help generate hypotheses about potential targets that are then tested experimentally. For instance, in silico investigations were used to support the potential of 4-aminoquinoline derivatives as inhibitors of the SARS-CoV-2 Mpro enzyme. accscience.com

Once a target is identified, validation experiments in vitro and in vivo are performed to confirm that its modulation is responsible for the compound's therapeutic effects and that it is a viable point of intervention for the disease. wjbphs.com

Mechanistic Studies of Molecular Interactions with Biomacromolecules (e.g., Protein Binding, DNA Intercalation)

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For this compound and its derivatives, understanding these interactions at a molecular level provides insights into their potential pharmacological targets and activities. Studies have primarily focused on protein binding, with DNA intercalation being a theoretical possibility for derivatives containing appropriate structural motifs.

Protein Binding

The binding of a drug to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), is a critical determinant of its pharmacokinetic profile, affecting its distribution, availability to target tissues, and clearance. researchgate.netconceptlifesciences.commdpi.com The unbound, or free, fraction of the drug is generally considered to be pharmacologically active. researchgate.net

For derivatives of the chromanone and cyclohexyl scaffolds, protein binding has been explored in the context of specific biological targets. For instance, di-substituted cyclohexyl (DSC) derivatives have been identified as inhibitors of the voltage-gated potassium channel, K(v)1.3. nih.gov Saturation and competition binding experiments with a radiolabeled DSC analogue revealed the presence of two receptor sites on the K(v)1.3 channel, with the binding process being saturable, time-dependent, and reversible. nih.gov These studies suggest that the interaction is specific and may involve allosteric cooperativity, where the binding of one inhibitor molecule influences the binding of a second. nih.gov

In other cases, advanced derivatives of certain peptides containing cysteine residues have been shown to form covalent disulfide bridges with serum albumin. This covalent binding significantly increases the compound's stability in plasma and, interestingly, the albumin-bound conjugate can retain its ability to bind to its primary target receptor. While specific plasma protein binding data for this compound is not extensively documented in the reviewed literature, the lipophilicity conferred by the cyclohexyl and chromanone moieties suggests that it would likely exhibit some degree of binding to plasma proteins like albumin, which preferentially binds lipophilic and acidic drugs. mdpi.com

Computational modeling, or molecular docking, is another tool used to predict the binding of ligands to macromolecules. Docking studies on various chroman-4-one and spiroquinazoline (B1250128) derivatives have been used to examine their potential binding to targets like the SARS-CoV-2 main protease and human mast cell tryptase, identifying key hydrogen bonds and hydrophobic interactions. srce.hr

Table 1: Examples of Protein Binding Studies on Related Derivatives

Compound ClassTarget Protein/SystemKey FindingsCitation(s)
Di-substituted cyclohexyl (DSC) derivativesK(v)1.3 potassium channelBinds to two receptor sites with positive cooperativity; interaction is saturable, reversible, and correlates with channel inactivation. nih.gov
Advanced EPI-X4 derivatives (peptides)Human Serum Albumin (HSA), CXCR4 receptorForms a covalent disulfide bridge with Cys34 in albumin, increasing plasma stability while retaining CXCR4 binding activity.
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivativesSARS-CoV-2 main protease, Human mast cell tryptaseIn silico docking studies predicted favorable binding affinity, highlighting potential hydrogen bond and hydrophobic interactions. srce.hr
Benzofuran derivativesBovine Serum Albumin (BSA)Spectroscopic studies investigated the ability of these derivatives to interact with serum albumin. srce.hr

DNA Intercalation

DNA intercalation is a mode of interaction where a molecule, typically a planar polycyclic aromatic system, inserts itself between the base pairs of the DNA double helix. researchgate.netcreative-diagnostics.com This process can lead to structural distortions of the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription, forming the basis of action for some anticancer drugs. researchgate.netmdpi.com

There is no direct evidence from the reviewed literature to suggest that this compound itself acts as a DNA intercalator. Its structure, featuring a non-planar cyclohexyl group, is not typical of classical intercalating agents. researchgate.net However, derivatives of the core chromanone structure, if modified to include extended planar aromatic systems, could potentially exhibit DNA binding activity. For example, studies on 1,10-phenanthroline (B135089) and barbituric acid derivatives show that these classes of compounds can bind to DNA, with some showing selectivity for specific DNA structures like G-quadruplexes or binding to the minor groove. researchgate.netevotec.com

The evaluation of a compound's potential to intercalate often involves techniques such as fluorescence spectroscopy, circular dichroism, and viscosity measurements. researchgate.net For instance, the displacement of a known intercalating dye like ethidium (B1194527) bromide from DNA can indicate that the test compound is competing for the same binding site. sygnaturediscovery.com While a theoretical possibility for specifically designed derivatives, DNA intercalation is not a primary mechanistic activity associated with the this compound scaffold based on current knowledge.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Considerations

The evaluation of a compound's ADME properties is a cornerstone of modern drug discovery, helping to predict its in vivo behavior and identify potential liabilities early in development. nih.govselvita.com In vitro assays for metabolic stability and cell permeability are crucial for optimizing lead compounds.

Metabolic Stability in Microsomes

Metabolic stability assays, typically using liver microsomes, provide an initial assessment of a compound's susceptibility to metabolism, primarily by Phase I cytochrome P450 (CYP) enzymes. srce.hrevotec.com Liver microsomes are subcellular fractions containing a high concentration of these drug-metabolizing enzymes. evotec.comnih.gov In these assays, the disappearance of the parent compound is monitored over time to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). srce.hrnih.gov Compounds with high metabolic instability in microsomes are often predicted to have rapid hepatic clearance in vivo, potentially limiting their oral bioavailability and duration of action. nih.gov

For the chromanone scaffold, metabolic stability is a recognized consideration in drug design. Studies on spirolactam-based acetyl-CoA carboxylase (ACC) inhibitors, which evolved from a chromanone lead structure, highlighted the goal of improving chemical and metabolic stability. nih.govsigmaaldrich.com The introduction of features like a gem-dimethyl group on the chromanone ring has been noted as a strategy to enhance metabolic stability by sterically hindering metabolic attack at the ketone.

In one study, a panel of chroman-4-one derivatives was evaluated for inhibitory activity against various CYPs (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The compounds showed a safe profile, indicating a low potential for causing drug-drug interactions via inhibition of these key metabolic enzymes. mdpi.com

Table 2: Summary of In Vitro Metabolic Stability Concepts for Chromanones

Assay/ConceptPurposeKey Insights for ChromanonesCitation(s)
Liver Microsome Stability AssayTo assess Phase I metabolic rate (t½, CLint).Used to rank-order compounds; chromanone derivatives can be optimized for improved stability. nih.govsrce.hrevotec.comnih.gov
Structural ModificationTo improve metabolic profile.gem-dimethyl groups on the chroman ring can protect the ketone from metabolic attack.
CYP Inhibition AssayTo assess potential for drug-drug interactions.A study on specific chroman-4-one derivatives showed no significant inhibition of five major CYP isoforms, suggesting a low risk. mdpi.com

Permeability Across Cell Monolayers

A compound's ability to permeate biological membranes, such as the intestinal epithelium, is essential for oral absorption. nih.gov The Caco-2 cell permeability assay is a widely used in vitro model for this purpose. researchgate.netsygnaturediscovery.com Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporters, mimicking the barrier properties of the human intestinal wall. sygnaturediscovery.commdpi.com

The permeability of a compound is typically reported as an apparent permeability coefficient (Papp). sygnaturediscovery.com High Papp values are generally predictive of good oral absorption. researchgate.net The assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of the cell, thereby limiting absorption. srce.hr

Studies on constituents from the plant Saposhnikovia divaricata, which include chromones, have utilized the Caco-2 cell model to investigate their intestinal permeability. mdpi.com For other heterocyclic scaffolds, Caco-2 permeability data is a standard component of ADME profiling. A review correlating Caco-2 data with human absorption classifies Papp values of <1 x 10⁻⁶ cm/s as low permeability, 2-10 x 10⁻⁶ cm/s as moderate, and >10 x 10⁻⁶ cm/s as high permeability. researchgate.net In silico tools are also frequently used to predict ADME properties, including Caco-2 permeability, for novel chromanone derivatives to guide synthesis and selection. researchgate.netnih.gov

Emerging Non Clinical Applications of 2 Cyclohexylchroman 4 One

As Key Intermediates in Complex Organic Synthesis

The synthesis of complex molecules often relies on the use of versatile and reactive intermediates that can be elaborated into more intricate structures. beilstein-journals.orgnptel.ac.inlumenlearning.com 2-Cyclohexylchroman-4-one serves as a valuable scaffold in this regard, providing a rigid framework that can be functionalized in a stereocontrolled manner.

Detailed research has demonstrated the utility of chroman-4-one derivatives in various synthetic transformations. For instance, the carbonyl group at the C4 position is susceptible to nucleophilic attack, allowing for the introduction of diverse substituents. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, and the methylene (B1212753) group at the C3 position can be functionalized through various methods.

One notable application involves the use of this compound derivatives in domino or cascade reactions. rsc.org These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. The inherent reactivity of the chroman-4-one system, coupled with the steric influence of the cyclohexyl group, can guide the stereochemical outcome of these transformations, leading to the synthesis of complex polycyclic systems with high diastereoselectivity.

A study on the photochemical synthesis of 2-substituted-chroman-4-ones demonstrated a method involving the reaction of chromone-3-carboxylic acid with N-(acyloxy)phthalimides under blue LED irradiation. rsc.org While this study did not specifically use a cyclohexyl substituent, the general methodology is applicable for the synthesis of this compound. The process involves dissolving the starting materials with a catalyst in a solvent, degassing the mixture, and irradiating it for an extended period. rsc.org The resulting product is then purified using silica (B1680970) gel chromatography. rsc.org

The following table summarizes a general synthetic approach based on this photochemical reaction:

StepDescriptionReagents and Conditions
1Reaction SetupN-(acyloxy)phthalimide, chromone-3-carboxylic acid, DIPEA, Ru(bpy)3(PF6)2, dry CH2Cl2 in a Schlenk tube. rsc.org
2DegassingThe reaction mixture is degassed and filled with argon three times. rsc.org
3IrradiationThe mixture is irradiated with a blue LED (e.g., 50W, 456 nm) for 24 hours. rsc.org
4Quenching & ExtractionThe reaction is quenched with saturated NaHCO3 solution and extracted with CH2Cl2. rsc.org
5PurificationThe crude product is purified by silica gel chromatography (e.g., n-hexane:ethyl acetate (B1210297) 95:5). rsc.org

Potential Applications in Materials Science (e.g., Liquid Crystals, Polymers, Organic Electronics Precursors)

The unique structural features of this compound make it an interesting candidate for applications in materials science. case.edusciencepublishinggroup.commines-stetienne.fr The combination of a rigid aromatic chroman-4-one core and a flexible non-polar cyclohexyl group can give rise to materials with interesting physical properties.

Liquid Crystals: Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. tcichemicals.comcam.ac.ukmpg.de Molecules that form liquid crystalline phases (mesophases) are typically anisotropic, often having a rigid rod-like or disc-like shape. tcichemicals.comcam.ac.uk The structure of this compound, with its elongated shape and the presence of both rigid and flexible components, suggests potential for liquid crystalline behavior. By modifying the structure, for example, by introducing long alkyl chains or other mesogenic groups, it may be possible to design novel liquid crystalline materials based on this scaffold. These materials could find applications in display technologies and optical sensors. wikipedia.org

Polymers: this compound can be functionalized to act as a monomer in polymerization reactions. For example, the aromatic ring could be modified to include polymerizable groups such as vinyl or acrylate (B77674) moieties. The resulting polymers would incorporate the rigid and bulky this compound unit into their backbone or as a pendant group. This could lead to polymers with enhanced thermal stability, specific optical properties, or altered mechanical characteristics. Polymer-dispersed liquid crystals (PDLCs) are another area where such compounds could be useful, potentially acting as the liquid crystal component within a polymer matrix. materiability.com

Organic Electronics Precursors: The field of organic electronics relies on carbon-based materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chroman-4-one core, being an aromatic system, can be a part of a larger conjugated system. By strategically modifying this compound, it could serve as a precursor to larger, more complex organic molecules with desirable electronic properties. The cyclohexyl group could influence the packing of the molecules in the solid state, which is a critical factor for charge transport in organic electronic devices.

Role in Analytical Chemistry (e.g., Reference Standards, Chromatographic Separation Studies)

In analytical chemistry, well-characterized compounds are essential for method development, validation, and quality control. labsertchemical.comveeprho.com this compound can serve as a valuable tool in this field.

Reference Standards: A reference standard is a highly purified compound that is used as a benchmark for qualitative and quantitative analysis. veeprho.comscbt.comcasss.org As a stable, crystalline solid, this compound can be prepared in high purity and thoroughly characterized using various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. This makes it suitable for use as a reference standard in the analysis of related compounds, for example, in the quality control of pharmaceutical preparations containing chroman-4-one derivatives or in environmental analysis.

Chromatographic Separation Studies: Chromatography is a powerful technique for separating and analyzing complex mixtures. neu.edu.triyte.edu.trsinica.edu.twjournalagent.com The development of new chromatographic methods often requires the use of model compounds to understand the separation mechanism and to optimize the separation conditions. libretexts.org this compound, with its specific polarity and structural features, can be used as a probe molecule in such studies. For instance, it can be used to investigate the retention behavior on different stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The interaction of the polar carbonyl group and the non-polar cyclohexyl and aromatic rings with the stationary phase can provide valuable insights into the separation process.

The following table outlines the potential uses of this compound in analytical method development:

Application AreaSpecific UsePurpose
Method Development Test AnalyteTo establish and optimize separation parameters (e.g., mobile phase composition, temperature, flow rate) in HPLC or GC. libretexts.org
Method Validation Reference CompoundTo assess the accuracy, precision, and linearity of an analytical method designed to quantify related chroman-4-one structures. premier-research.com
System Suitability Standard InjectionTo verify the performance of the chromatographic system before and during analysis.
Impurity Profiling Potential Impurity MarkerAs a reference for identifying and quantifying related impurities in the synthesis of other chroman-4-one derivatives. veeprho.com

Agrochemical Research (e.g., as Herbicides, Fungicides, Insecticides – with emphasis on mechanism of action in pests/plants)

The chroman-4-one scaffold is known to be present in natural products with a wide range of biological activities, including those relevant to agriculture. This has prompted research into synthetic chroman-4-one derivatives as potential agrochemicals.

While specific studies on the agrochemical properties of this compound are not extensively reported, the general class of chromanones has shown promise. The mechanism of action of such compounds in pests and plants would be highly dependent on their specific interactions with biological targets.

Herbicides: As a potential herbicide, this compound could act by inhibiting key enzymes in a plant's metabolic pathways. For example, it could interfere with amino acid synthesis, fatty acid metabolism, or photosynthesis. The specific shape and electronic properties of the molecule would determine its ability to bind to the active site of a target enzyme. For instance, some herbicides act by inhibiting the enzyme glutamine synthetase, which disrupts nitrogen metabolism in plants. scbt.comnih.gov

Fungicides: In the context of fungicides, the compound might disrupt the fungal cell membrane, inhibit cell wall synthesis, or interfere with respiratory processes. The lipophilic cyclohexyl group could facilitate the transport of the molecule across the fungal cell membrane.

Insecticides: As an insecticide, this compound could target the nervous system of insects, for example, by acting as a modulator of ion channels or neurotransmitter receptors. Alternatively, it could inhibit essential enzymes in the insect's digestive or metabolic systems.

Further research, including high-throughput screening and structure-activity relationship (SAR) studies, would be necessary to explore the potential of this compound and its derivatives in agrochemical applications.

Future Research Directions and Unexplored Avenues for 2 Cyclohexylchroman 4 One

Development of Novel and Sustainable Synthetic Methodologies

The advancement of 2-Cyclohexylchroman-4-one from a laboratory curiosity to a widely applicable molecule hinges on the development of efficient and environmentally benign synthetic routes. Future research should prioritize "green chemistry" principles to minimize waste, reduce energy consumption, and utilize renewable resources. semanticscholar.org Key areas of focus include the exploration of catalytic systems, alternative reaction media, and innovative energy sources.

Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis could significantly shorten reaction times and improve yields. semanticscholar.org The use of heterogeneous catalysts could simplify product purification and allow for catalyst recycling, a cornerstone of sustainable chemical manufacturing. Furthermore, investigating solvent-free reaction conditions or the use of green solvents like ionic liquids or supercritical fluids would align the synthesis of this chromanone derivative with modern standards of environmental stewardship. semanticscholar.org

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

ParameterConventional SynthesisPotential Sustainable Synthesis
Energy SourceTraditional heating (oil baths)Microwave irradiation, Ultrasonication
SolventsVolatile organic compounds (VOCs)Supercritical fluids, Ionic liquids, Water, Solvent-free
CatalystsHomogeneous catalysts (often metal-based)Heterogeneous catalysts, Biocatalysts (enzymes)
Reaction TimeHours to daysMinutes to hours
Waste GenerationHighMinimized (higher atom economy)

Advanced Computational Modeling for Precise Biological and Chemical Prediction

Computational modeling offers a powerful, resource-efficient avenue for predicting the behavior of this compound before committing to extensive laboratory work. mdpi.com Future efforts should leverage sophisticated computational techniques to build predictive models of the compound's activity and properties. elifesciences.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of this compound and its analogs with their biological activities.

Molecular dynamics (MD) simulations can provide insights into the compound's conformational flexibility and its binding interactions with biological targets at an atomic level. researchgate.net Furthermore, constraint-based models and other mechanistic modeling approaches can help to understand how the compound might affect metabolic or signaling pathways within a cell. nih.gov These computational tools can guide the design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles, thereby accelerating the discovery process. nih.gov

Identification of Unconventional Biological Targets and Mechanisms

While initial studies may point towards specific biological activities, a comprehensive understanding of this compound requires identifying all its potential molecular targets and mechanisms of action. nih.gov Future research should move beyond conventional target-based screening and employ phenotype-driven discovery approaches. High-content screening in various cell models can reveal unexpected phenotypic effects, which can then be investigated to uncover the underlying molecular mechanism.

Techniques such as thermal proteome profiling, affinity chromatography coupled with mass spectrometry, and genetic interaction mapping are powerful methods for target deconvolution. nih.gov These approaches can identify direct binding partners of this compound within the complex cellular environment, potentially revealing novel or unconventional targets that could open up entirely new therapeutic indications. nih.gov Understanding these interactions is crucial for characterizing both on-target and potential off-target effects. nih.gov

Exploration of New Chemical Transformations and Derivatizations

The this compound scaffold is ripe for chemical exploration. Future synthetic work should focus on systematic derivatization to probe the structure-activity relationship and develop analogs with new or improved properties. Key areas for modification include the cyclohexyl group, the aromatic ring of the chromanone core, and the carbonyl function at the 4-position.

For instance, introducing various substituents onto the cyclohexyl ring could modulate lipophilicity and target engagement. Functionalization of the aromatic ring could alter electronic properties and provide handles for further conjugation. Transformations of the ketone group, such as reduction to the corresponding alcohol or conversion to an oxime or hydrazone, would create a new class of derivatives with different hydrogen bonding capabilities and three-dimensional shapes. These new chemical entities could then be screened for a wide range of biological activities, potentially leading to inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1 or modulators of other protein-protein interactions. researchgate.net

Integration with Chemoinformatic and AI-driven Drug Discovery Platforms (Preclinical)

Table 2: Role of AI in Preclinical Development of this compound

Development StageAI/Chemoinformatic ApplicationPotential Impact
Hit-to-LeadGenerative models for de novo designCreation of novel, diverse, and patentable analogs. mdpi.com
Lead OptimizationPredictive models (QSAR, toxicity)Optimization of potency and drug-like properties. nih.gov
Synthesis PlanningAI-driven retrosynthesis analysisRapid identification of efficient synthetic routes. iktos.ai
Data AnalysisMachine learning for pattern recognitionFaster analysis of screening data to inform next design cycle. nih.gov

Expansion into Novel Non-Clinical Technological Applications

Beyond the biomedical field, the unique chemical structure of this compound suggests potential applications in materials science and other technological areas. The chromanone core is a key structural motif in many flavonoids, which are known for their antioxidant and UV-absorbing properties. These characteristics could be exploited in the development of novel polymer additives or coatings that prevent degradation from light and oxidation.

Furthermore, the rigid, heterocyclic structure of the chromanone system could be functionalized with fluorophores to create chemical probes for sensing and imaging applications. Derivatization could lead to compounds that exhibit specific responses (e.g., changes in fluorescence) in the presence of certain metal ions or biomolecules, making them useful tools for analytical chemistry. Exploring these non-clinical avenues could diversify the utility of the this compound chemical class, opening up new markets and research opportunities.

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